2-Propylthiophene
Overview
Description
2-Propylthiophene belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Synthesis of Bioactive Compounds : 2-Propylthiophene is used in the synthesis of various bioactive compounds. For instance, research has been conducted on synthesizing novel 2-aminothiophene derivatives, which exhibit antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).
Electrochemical Applications : Studies show that polythiophenes, including derivatives of this compound, demonstrate significant potential in electrochemical applications, such as potentiometric sensors. These materials have been investigated for their response to various cations in aqueous solutions (Bobacka et al., 1993).
Material Science and Polymer Research : Research into the morphology and crystalline transitions of polythiophene derivatives, including this compound, reveals their utility in material science. These studies focus on polymorphic modifications and phase transitions relevant to applications in electronics and photonics (Lu et al., 2008).
Photodegradation Applications : Polythiophene nanocomposites, which can include this compound derivatives, are explored for their photocatalytic degradation capabilities. This research is significant for environmental applications, particularly in the degradation of pollutants under UV or visible light (Ansari et al., 2015).
Detection of Heavy Metals : Studies demonstrate the use of polythiophene derivatives in the visual detection of heavy metals like copper. These materials, derived from this compound, show promise in developing sensitive and selective sensors for environmental monitoring (Yao et al., 2013).
Asymmetric Synthesis : this compound has been utilized in the asymmetric synthesis of complex organic compounds, such as in the total synthesis of naturally occurring nonenolides (Kumar et al., 2015).
Safety and Hazards
2-Propylthiophene is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a cool, well-ventilated place . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Properties
IUPAC Name |
2-propylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXIJTYYMLCUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165810 | |
Record name | Isopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
158.00 to 159.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1551-27-5 | |
Record name | 2-Propylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1551-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propylthiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PROPYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6M897104J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Propylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 2-propylthiophene?
A: this compound is a sulfur-containing compound often found in petroleum products. It can be generated during the refining process, specifically in the C9 fraction, a by-product of catalytic reforming and ethylene cracking. [] Additionally, research suggests that this compound can be formed through reactions between alkenes, like 1-hexene, and hydrogen sulfide (H2S) in the presence of catalysts like NiMoS/γ-Al2O3. []
Q2: How does the structure of this compound influence its reactivity?
A: The reactivity of thiophene derivatives, including this compound, is significantly impacted by the electron density of the thiophene ring. Studies have shown a correlation between the rate constants of reactions involving thiophenes with the NO3 radical and their ionization potential (IP), which is directly related to the energy of the highest occupied molecular orbital (EHOMO). [] This suggests that electron-rich thiophenes, possessing higher EHOMO values, exhibit greater reactivity with electrophilic species.
Q3: Can this compound be utilized to reduce sulfur content in fuels?
A: Yes, research suggests that this compound can be effectively removed from fuel mixtures through alkylation desulfurization. This process involves reacting this compound with olefins, such as isoamylene or vinyltoluene, in the presence of a catalyst like the macroporous sulfonic resin Amberlyst 36. [, ] This reaction converts this compound into heavier alkylated derivatives, which can then be separated from the fuel mixture through distillation. This method offers a promising approach to reduce sulfur content and meet stringent environmental regulations for fuel quality.
Q4: How does alkylation impact the properties of the fuel mixture containing this compound?
A: Alkylation desulfurization not only reduces sulfur content but also affects the octane number of the fuel mixture. Research has shown that alkylating this compound with isoamylene or vinyltoluene, using Amberlyst 36 resin as a catalyst, leads to an increase in the octane number of the C9 fraction. [, ] This suggests that alkylation desulfurization can be a viable strategy to simultaneously reduce sulfur content and enhance the performance of fuels.
Q5: Are there any computational studies investigating the reactivity of this compound?
A: Yes, computational chemistry plays a crucial role in understanding the reactivity of this compound and its interactions with catalysts. For example, theoretical studies have been conducted to investigate the secondary interactions between palladium catalysts and ligands like SPhos, PhSPhos, and BFPySPhos during the direct arylation of thiophene derivatives, including this compound. [] These studies employ methods like density functional theory (DFT) and natural bond orbital (NBO) analysis to evaluate the strength and nature of these interactions, providing valuable insights into the catalytic mechanisms and guiding the design of more efficient catalysts.
Q6: What analytical techniques are employed to study this compound?
A: Gas chromatography coupled with sulfur chemiluminescence detection (GC-SCD) is a powerful technique used to separate, identify, and quantify sulfur compounds, including this compound, in complex mixtures like coked gasoline. [] This method allows for the determination of retention indexes and the quantification of various sulfur compounds, providing valuable data for understanding their distribution and concentration in different fuel samples.
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